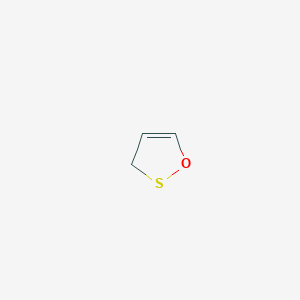
3H-1,2-Oxathiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2-Oxathiole is a heterocyclic compound with the molecular formula C₃H₄OS It is characterized by a five-membered ring containing one oxygen and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2-Oxathiole typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 1,2-dihaloalkanes with thiourea, followed by cyclization in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3H-1,2-Oxathiole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted oxathioles.
Applications De Recherche Scientifique
3H-1,2-Oxathiole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their potential as therapeutic agents.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3H-1,2-Oxathiole and its derivatives depends on their specific applications. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but often include key enzymes or signaling pathways relevant to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1,3-Oxathiolane: Another heterocyclic compound with similar structural features but different chemical properties.
1,2,4-Oxadiazole: A related compound with a different ring structure and distinct reactivity.
1,3,4-Thiadiazole: Similar in containing sulfur and nitrogen atoms but with different applications and reactivity.
Uniqueness: 3H-1,2-Oxathiole is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms. This combination imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Propriétés
Numéro CAS |
288-22-2 |
|---|---|
Formule moléculaire |
C3H4OS |
Poids moléculaire |
88.13 g/mol |
Nom IUPAC |
3H-oxathiole |
InChI |
InChI=1S/C3H4OS/c1-2-4-5-3-1/h1-2H,3H2 |
Clé InChI |
RELAJOWOFXGXHI-UHFFFAOYSA-N |
SMILES canonique |
C1C=COS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)




![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)

![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
![6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine](/img/structure/B13820950.png)
